Cas no 1333898-79-5 (N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide)

N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide
- EN300-26683884
- AKOS033166889
- Z1210298237
- N-(1-cyanocyclopropyl)-2-[4-(trifluoromethyl)phenoxy]acetamide
- 1333898-79-5
-
- インチ: 1S/C13H11F3N2O2/c14-13(15,16)9-1-3-10(4-2-9)20-7-11(19)18-12(8-17)5-6-12/h1-4H,5-7H2,(H,18,19)
- InChIKey: IDJVQVBXDMTOBN-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)OCC(NC1(C#N)CC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 284.07726208g/mol
- どういたいしつりょう: 284.07726208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 415
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 62.1Ų
N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683884-0.05g |
N-(1-cyanocyclopropyl)-2-[4-(trifluoromethyl)phenoxy]acetamide |
1333898-79-5 | 90% | 0.05g |
$212.0 | 2023-09-12 |
N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Wei Chen Nanoscale, 2015,7, 6957-6990
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamideに関する追加情報
Comprehensive Analysis of N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide (CAS No. 1333898-79-5)
The compound N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide (CAS No. 1333898-79-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a cyanocyclopropyl moiety and a trifluoromethylphenoxy group, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive intermediate due to its ability to modulate specific biological pathways.
In recent years, the demand for trifluoromethyl-containing compounds has surged, driven by their enhanced metabolic stability and lipophilicity. This trend aligns with the growing focus on precision medicine and sustainable agrochemicals. The presence of the cyanocyclopropyl group in N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide further enhances its reactivity, making it a valuable building block in synthetic chemistry. These attributes have led to increased searches for "CAS 1333898-79-5 applications" and "trifluoromethylphenoxy derivatives" in scientific databases.
The synthesis of N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide involves multi-step organic reactions, often starting from 4-(trifluoromethyl)phenol. Its acetamide backbone provides a versatile platform for further functionalization, which is why it frequently appears in patents related to crop protection and drug discovery. Notably, its cyano group offers opportunities for click chemistry applications, a hot topic in modern bioconjugation studies.
From an industrial perspective, scalability and purity are critical factors for CAS 1333898-79-5. Analytical techniques like HPLC and NMR are routinely employed to ensure quality control. Environmental concerns have also prompted investigations into greener synthesis routes, reflecting the broader shift toward green chemistry. This aligns with frequent search queries such as "eco-friendly synthesis of cyanocyclopropyl compounds" and "trifluoromethylphenoxyacetamide safety."
Future research directions for N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide may explore its role in neurological therapeutics or plant growth regulators. Its structural features resemble those of known enzyme inhibitors, sparking interest in computational molecular docking studies. As the scientific community continues to prioritize structure-activity relationships, this compound’s versatility ensures its relevance in both academic and industrial settings.
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